P505-15 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of P505-15 hydrochloride likely involves large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the consistent production of high-purity compounds suitable for pharmaceutical applications. The exact industrial production methods are proprietary and not disclosed in public sources .

Analyse Des Réactions Chimiques

Types of Reactions

P505-15 hydrochloride primarily undergoes substitution reactions, particularly in the context of its interaction with biological molecules. It is designed to selectively inhibit SYK by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules .

Common Reagents and Conditions

The compound is typically used in combination with other reagents that facilitate its binding to SYK. Common conditions include physiological pH and temperature, which mimic the conditions within the human body. The major products formed from these reactions are phosphorylated or dephosphorylated proteins, depending on the specific biological pathway being targeted .

Applications De Recherche Scientifique

P505-15 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of SYK in various signaling pathways. In biology, it helps elucidate the mechanisms of B-cell receptor signaling and its impact on cell survival and proliferation .

In medicine, this compound has shown promise in preclinical models of B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. It has been demonstrated to inhibit SYK-mediated B-cell receptor signaling, reduce cell viability, and induce apoptosis in cancer cells. Additionally, it has been used in combination with other chemotherapeutic agents, such as fludarabine, to enhance their efficacy .

In the industry, this compound is utilized in the development of new therapeutic agents targeting SYK and related kinases. Its high selectivity and potency make it an attractive candidate for drug development programs aimed at treating inflammatory and autoimmune diseases .

Mécanisme D'action

P505-15 hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. By binding to the active site of SYK, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell survival, proliferation, and inflammation .

The inhibition of SYK by this compound leads to the suppression of B-cell receptor-mediated signaling, resulting in reduced cell viability and induction of apoptosis in B-cell malignancies. This mechanism of action makes it a promising therapeutic agent for the treatment of diseases characterized by aberrant B-cell signaling .

Comparaison Avec Des Composés Similaires

P505-15 hydrochloride is unique in its high selectivity and potency as a SYK inhibitor. Compared to other SYK inhibitors, such as R406 and fostamatinib, this compound exhibits greater selectivity for SYK over other kinases, reducing the likelihood of off-target effects .

Similar Compounds

R406: Another SYK inhibitor with broader kinase inhibition profile.

Fostamatinib: A prodrug of R406, used in the treatment of immune thrombocytopenia.

Entospletinib: A selective SYK inhibitor used in clinical trials for B-cell malignancies.

This compound stands out due to its superior selectivity and efficacy in preclinical models, making it a valuable tool for research and a potential therapeutic agent .

Propriétés

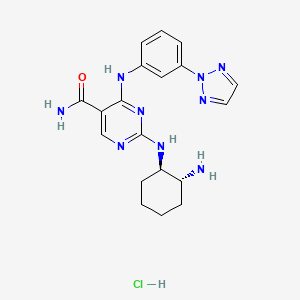

Formule moléculaire |

C19H24ClN9O |

|---|---|

Poids moléculaire |

429.9 g/mol |

Nom IUPAC |

2-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16-;/m1./s1 |

Clé InChI |

RMNLLPXCNDZJMJ-QNBGGDODSA-N |

SMILES isomérique |

C1CC[C@H]([C@@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |

SMILES canonique |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl]-1-methylpyrrolidinium](/img/structure/B10762253.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B10762262.png)

![1-({7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium](/img/structure/B10762269.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B10762275.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B10762291.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762306.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10762321.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762331.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrate](/img/structure/B10762338.png)

![3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10762342.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B10762343.png)

![4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid](/img/structure/B10762356.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B10762363.png)